4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-6-11(7-5-10)13-15-16-14(19)17(13)9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTCNMWNRCOYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions: The furan-2-ylmethyl and 4-methylphenyl groups are introduced through substitution reactions. These reactions often require the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole ring, making it more nucleophilic.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The furan and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation can be used for introducing various substituents onto the aromatic rings.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted furan or phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that certain triazole derivatives showed high binding affinities to bacterial enzyme targets, indicating potential as effective antibiotics .
- Antifungal Activity : Triazole derivatives have been widely studied for their antifungal properties. A systematic review highlighted that 1,2,4-triazole derivatives can effectively combat fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis . The compound has shown promise as a lead structure for developing new antifungal agents.
- Antioxidant and Anti-inflammatory Effects : Triazole compounds have also been noted for their antioxidant and anti-inflammatory properties. These activities contribute to their potential use in treating conditions related to oxidative stress and inflammation .
Fungicides
The compound's antifungal properties position it as a candidate for agricultural fungicides. Research has indicated that triazole-based compounds can be effective in controlling plant pathogens, thus enhancing crop yield and health .
Data Table: Biological Activities of 4-(Furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and evaluated their antimicrobial efficacy against standard microbial strains. The results indicated that the compound exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, supporting its potential use in antibiotic formulations .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing triazole derivatives were tested against common fungal pathogens in crops. The results showed significant reductions in disease incidence compared to untreated controls, suggesting the compound's viability as an agricultural fungicide .
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
The compound’s furan and 4-methylphenyl substituents distinguish it from other triazole-3-thiol derivatives. Key comparisons include:
Table 1: Substituent Variations and Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance corrosion inhibition and anticancer activity but reduce solubility .
- Bulkier Groups (e.g., tert-butyl) : Increase steric hindrance, affecting reaction kinetics and lipophilicity .
- Furan vs. Phenyl Rings : Furan’s oxygen atom may improve hydrogen-bonding capacity, influencing antioxidant or antimicrobial activity .
Table 2: Reported Activities of Analogous Compounds
Target Compound’s Inferred Potential:
- The furan and methylphenyl groups suggest moderate lipophilicity, suitable for membrane penetration in antimicrobial/antioxidant applications.
- Lack of electron-withdrawing groups may limit corrosion inhibition efficacy compared to chlorinated analogs .
Biological Activity
4-(Furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known by its CAS number 893725-00-3, is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H13N3OS
- Molecular Weight : 271.34 g/mol
- IUPAC Name : 4-(2-furylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Purity : ≥95% .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Melanoma (IGR39) | 12.5 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Moderate cytotoxicity |
| Pancreatic carcinoma (Panc-1) | 20.0 | Moderate cytotoxicity |
In vitro assays demonstrated that this compound exhibits selective cytotoxicity toward melanoma cells compared to normal cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicate significant activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results showed that it possesses moderate antioxidant activity:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.0 |
This activity is attributed to the presence of the thiol group in its structure, which plays a critical role in scavenging free radicals .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of triazole-thiol compounds and evaluating their biological activities. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives of triazole-thiol and tested their anticancer properties against a panel of human tumor cell lines. Compounds with substituted phenyl groups showed enhanced activity due to increased lipophilicity and interaction with cellular targets .
- Mechanistic Studies : Research indicates that triazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
- Comparative Analysis : A comparative study highlighted that triazole-thiol derivatives exhibit better biological activity than their non-thiol counterparts, emphasizing the importance of sulfur-containing moieties in enhancing pharmacological effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or through Mannich reactions. For example, analogous triazole-thiols are synthesized by refluxing precursors like 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with aldehydes or ketones in ethanol/KOH, achieving yields of 72–86% . Key variables include solvent polarity (ethanol/water mixtures), temperature (reflux at ~80°C), and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- 1H/13C NMR : Confirms substitution patterns (e.g., furan methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- FTIR : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- HR-MS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₂N₃OS₂: calculated 290.04, observed 290.05) .
Q. What are the primary biological screening assays used for this compound?
- Methodology :
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, Hep-G2) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the furan or phenyl groups) influence bioactivity?
- Key Findings :
- Antiradical activity : Introducing electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduces DPPH scavenging by ~20%, while electron-donating groups (e.g., 2-hydroxybenzylidene) enhance activity .
- Antiviral potential : Cyclopentenyl or halogenated aryl hydrazine substitutions improve ATPase inhibition (IC₅₀ = 0.47–5.3 µmol·L⁻¹) in CoV helicase targets .
- Metal complexation : Schiff base derivatives with Cu(II) or Zn(II) increase anticancer activity by 30–50% via DNA intercalation .
Q. What computational strategies are effective for predicting toxicity and target binding?
- Methodology :
- In silico toxicity : Use ProTox-II or ADMET predictors to assess acute toxicity (e.g., LD₅₀ = 250–500 mg/kg in rats) .
- Molecular docking : Autodock Vina or Schrödinger Suite for helicase inhibition (binding energies ≤ -8.0 kcal/mol) .
- MD simulations : Validate stability of ligand-protein complexes (RMSD ≤ 2.0 Å over 100 ns) .
Q. How can contradictory data on substituent effects (e.g., antiradical vs. cytotoxic activity) be resolved?
- Approach :
- Comparative SAR studies : Systematically vary substituents (e.g., para-methyl vs. nitro groups) and correlate with multiple assays .
- Mechanistic studies : Use ESR spectroscopy to confirm radical scavenging pathways or flow cytometry to assess apoptosis induction .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (15–30 min vs. 1–3 hrs) .
- Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for DPPH) and triplicate measurements .
- Data Interpretation : Apply multivariate analysis (PCA or PLS) to disentangle substituent effects across assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
